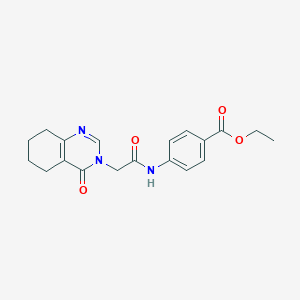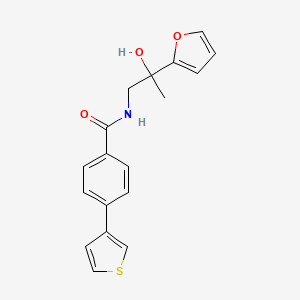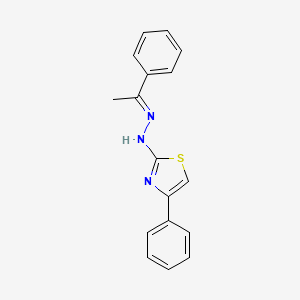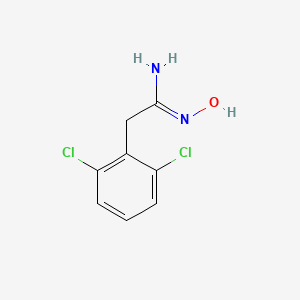![molecular formula C15H12ClN5O3S B2406691 6-(2-((2-Cloro-bencil)amino)-2-oxo-etil)-7-oxo-6,7-dihidroisotiazolo[4,5-d]pirimidina-3-carboxamida CAS No. 1251606-44-6](/img/structure/B2406691.png)
6-(2-((2-Cloro-bencil)amino)-2-oxo-etil)-7-oxo-6,7-dihidroisotiazolo[4,5-d]pirimidina-3-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-({[(2-chlorophenyl)methyl]carbamoyl}methyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide is a complex organic compound that belongs to the class of isothiazolopyrimidines.
Aplicaciones Científicas De Investigación
6-({[(2-chlorophenyl)methyl]carbamoyl}methyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide has several scientific research applications:
Mecanismo De Acción
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, specifically the transition from the G1 phase to the S phase. Inhibition of CDK2 is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal cell cycle progression, leading to a halt in cell proliferation . The compound’s interaction with CDK2 results in significant alterations in cell cycle progression .
Biochemical Pathways
The compound’s action on CDK2 affects the cell cycle pathway. By inhibiting CDK2, the compound prevents the progression from the G1 phase to the S phase of the cell cycle . This disruption in the cell cycle can lead to apoptosis, or programmed cell death .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not available, it’s worth noting that the compound’s degree of lipophilicity, i.e., its affinity for a lipid environment, allows it to diffuse easily into cells . This characteristic could potentially enhance its bioavailability.
Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines. For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively . It also exerts a significant alteration in cell cycle progression, in addition to inducing apoptosis within certain cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-({[(2-chlorophenyl)methyl]carbamoyl}methyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the isothiazolopyrimidine core: This involves the cyclization of appropriate precursors under specific conditions, such as the use of acetic anhydride and pyridine under reflux.
Introduction of the 2-chlorobenzyl group: This step involves the reaction of the isothiazolopyrimidine core with 2-chlorobenzylamine in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
6-({[(2-chlorophenyl)methyl]carbamoyl}methyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as oxo derivatives, amine derivatives, and substituted products .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also act as kinase inhibitors and have shown significant anticancer activity.
Thiazolo[3,2-a]pyrimidine derivatives: Similar in structure and function, these compounds are also investigated for their anticancer properties.
Amino-pyrazoles: These compounds are known for their kinase inhibitory activity and are used in medicinal chemistry.
Uniqueness
6-({[(2-chlorophenyl)methyl]carbamoyl}methyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide is unique due to its specific structure, which allows for selective inhibition of CDKs. This selectivity makes it a promising candidate for targeted cancer therapy .
Propiedades
IUPAC Name |
6-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]-7-oxo-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN5O3S/c16-9-4-2-1-3-8(9)5-18-10(22)6-21-7-19-11-12(14(17)23)20-25-13(11)15(21)24/h1-4,7H,5-6H2,(H2,17,23)(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLRLXBOTUNQQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CN2C=NC3=C(C2=O)SN=C3C(=O)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]benzamide](/img/structure/B2406609.png)
![3-Fluoropropyl 4-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylphenyl ether](/img/structure/B2406610.png)



![N-{1-azabicyclo[2.2.2]octan-3-yl}-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2406618.png)
![N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)naphthalene-1-sulfonamide](/img/structure/B2406621.png)
amino]-2-pyrrolidinone](/img/structure/B2406622.png)

![N-(2,3-dimethylphenyl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2406625.png)
![1-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(2-fluorophenyl)thiourea](/img/structure/B2406626.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide](/img/structure/B2406629.png)

